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molecular formula C11H15NO B1270882 1-Adamantyl isocyanate CAS No. 4411-25-0

1-Adamantyl isocyanate

Cat. No. B1270882
M. Wt: 177.24 g/mol
InChI Key: VBHCPGFCIQDXGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04349552

Procedure details

Diphenylphosphoryl azide (9.08 g.) was added dropwise to a solution of 1-admantanecarboxylic acid (5.4 g.) in dry pyridine (25 ml.) and stirred at 70° C. for one hour to give 1-adamantyl isocyanate [I.R.: 2250 cm-1 ].
Quantity
9.08 g
Type
reactant
Reaction Step One
Quantity
5.4 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
C1(P(N=[N+]=[N-])(C2C=CC=CC=2)=[O:8])C=CC=CC=1.[C:18]12(C(O)=O)[CH2:27][CH:22]3[CH2:23][CH:24]([CH2:26][CH:20]([CH2:21]3)[CH2:19]1)[CH2:25]2.[N:31]1[CH:36]=CC=CC=1>>[C:18]12([N:31]=[C:36]=[O:8])[CH2:19][CH:20]3[CH2:21][CH:22]([CH2:23][CH:24]([CH2:26]3)[CH2:25]1)[CH2:27]2

Inputs

Step One
Name
Quantity
9.08 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(=O)(C1=CC=CC=C1)N=[N+]=[N-]
Name
Quantity
5.4 g
Type
reactant
Smiles
C12(CC3CC(CC(C1)C3)C2)C(=O)O
Name
Quantity
25 mL
Type
reactant
Smiles
N1=CC=CC=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
stirred at 70° C. for one hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C12(CC3CC(CC(C1)C3)C2)N=C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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